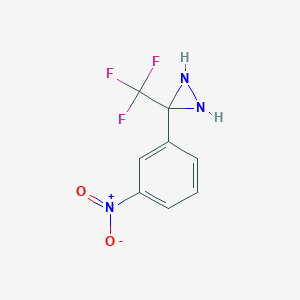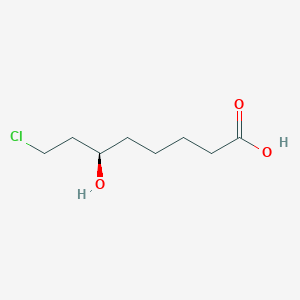
(6R)-8-Chloro-6-hydroxyoctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-8-Chloro-6-hydroxyoctanoic acid is an organic compound with a unique structure characterized by a chlorine atom and a hydroxyl group attached to an octanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid typically involves the chlorination of 6-hydroxyoctanoic acid. One common method is the reaction of 6-hydroxyoctanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 8th position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-8-Chloro-6-hydroxyoctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN₃) can replace the chlorine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 8-Chloro-6-oxo-octanoic acid.
Reduction: 8-Chloro-6-hydroxyoctanoic acid (regeneration).
Substitution: 8-Azido-6-hydroxyoctanoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6R)-8-Chloro-6-hydroxyoctanoic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated fatty acids on cellular processes. It may serve as a model compound to investigate the metabolism and toxicity of chlorinated lipids.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (6R)-8-Chloro-6-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-Chlorooctanoic acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxyoctanoic acid: Lacks the chlorine atom at the 8th position.
8-Bromo-6-hydroxyoctanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(6R)-8-Chloro-6-hydroxyoctanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octanoic acid backbone
Propiedades
Número CAS |
188412-11-5 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
(6R)-8-chloro-6-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12)/t7-/m1/s1 |
Clave InChI |
WXPREQDMOKXUIM-SSDOTTSWSA-N |
SMILES isomérico |
C(CCC(=O)O)C[C@H](CCCl)O |
SMILES canónico |
C(CCC(=O)O)CC(CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
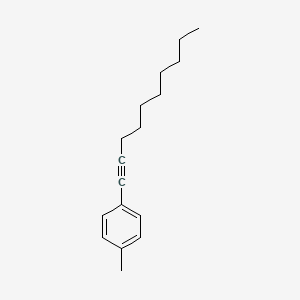
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
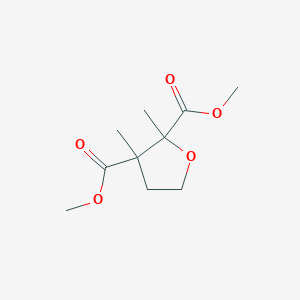

![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)
![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
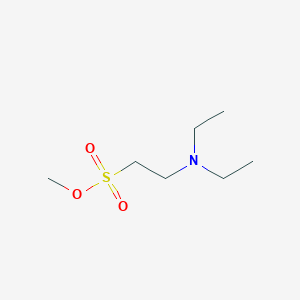
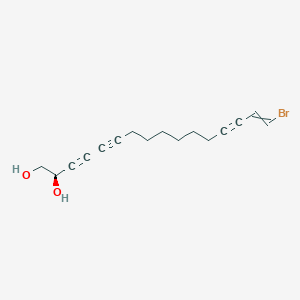
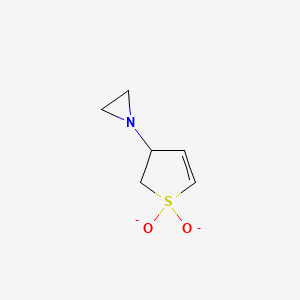
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
